molecular formula C8H13FN4O B1489320 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2098121-86-7

2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1489320
M. Wt: 200.21 g/mol
InChI Key: NTJDMKFZIQLKLX-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H13FN4O and a molecular weight of 200.21 g/mol1.



Synthesis Analysis

The specific synthesis process for 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is not detailed in the search results. However, it’s available for purchase from various chemical suppliers123.



Molecular Structure Analysis

The molecular structure of 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is not explicitly provided in the search results. However, the molecular formula is C8H13FN4O1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one are not detailed in the search results.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one are not detailed in the search results.


Scientific Research Applications

  • Synthesis and Characterization : This compound has been used as a starting material in the synthesis of complex compounds, characterized using techniques like IR, NMR, and MS studies. One such study involved synthesizing a compound using a click chemistry approach with 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, followed by detailed characterization and analysis of its thermal stability and structure (Govindhan et al., 2017).

  • Cytotoxicity and Docking Studies : The cytotoxicity of synthesized compounds using this chemical has been evaluated, offering insights into their potential biological applications. These studies often include molecular docking to understand the interactions with proteins like human serum albumin, which aids in understanding pharmacokinetics (Govindhan et al., 2017).

  • Corrosion Inhibition : Research has shown the use of compounds derived from azido-1-(3-(fluoromethyl)piperidin-1-yl)ethanone in corrosion inhibition on metals. For instance, cadmium(II) Schiff base complexes involving azide complexes have demonstrated properties of corrosion inhibition, as revealed by studies using electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).

  • Photoredox Alkylazidation : This compound has been used in photoredox alkylazidation of alkenes with sodium azide, allowing the incorporation of an azido group in a reaction. This represents a practical alternative in alkene difunctionalization reactions (Yang et al., 2020).

  • Magneto-structural Analysis : It's also been used in synthesizing azido-bridged compounds, which are studied for their magnetic properties. Such studies often involve detailed magneto-structural correlations to understand the interactions at a molecular level (Li et al., 2008).

  • Anticancer Studies : Certain derivatives synthesized from this compound have been evaluated for their anticancer properties. This includes synthesizing novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives and testing their cytotoxicity against various cancer cells (Muniyappan et al., 2020).

Safety And Hazards

The specific safety and hazards associated with 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one are not detailed in the search results.


Future Directions

The future directions for the research and application of 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one are not detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-azido-1-[3-(fluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O/c9-4-7-2-1-3-13(6-7)8(14)5-11-12-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJDMKFZIQLKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN=[N+]=[N-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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